4-Chloro-6-methyl-2-(methylthio)pyrimidine

Description

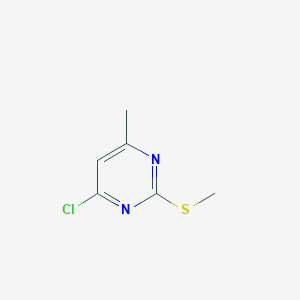

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-methyl-2-methylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2S/c1-4-3-5(7)9-6(8-4)10-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALMBOXQFPLQVLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10286934 | |

| Record name | 4-Chloro-6-methyl-2-(methylthio)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10286934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17119-73-2 | |

| Record name | 17119-73-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48354 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-6-methyl-2-(methylthio)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10286934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-6-methyl-2-(methylthio)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-6-methyl-2-(methylthio)pyrimidine

This technical guide provides a comprehensive overview of 4-Chloro-6-methyl-2-(methylthio)pyrimidine, a key chemical intermediate in the pharmaceutical and agrochemical industries. The document is intended for researchers, scientists, and professionals in drug development and crop protection, offering detailed information on its chemical properties, synthesis, and applications.

Chemical Identity and Properties

CAS Number: 17119-73-2[1]

Chemical Structure:

-

Molecular Formula: C₆H₇ClN₂S[1]

-

Molecular Weight: 174.65 g/mol [1]

-

IUPAC Name: this compound

-

Appearance: White to almost white powder or lump[1]

The structure of this compound is characterized by a pyrimidine ring substituted with a chloro group at position 4, a methyl group at position 6, and a methylthio group at position 2. This arrangement of functional groups imparts a unique reactivity profile, making it a versatile building block in organic synthesis.

Physicochemical Properties:

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Melting Point | 38 - 42 °C | [1] |

| Boiling Point | 147 °C / 32 mmHg | [1] |

| Purity | ≥ 98% (GC) | [1] |

| Storage Conditions | Store at 2 - 8 °C | [1] |

Synthesis of this compound

The synthesis of this compound is a critical process for its application in further chemical manufacturing. A common laboratory-scale synthesis is detailed below.

Experimental Protocol: Synthesis of 6-methyl-2-methylthio-4-chloropyrimidine

This protocol describes the synthesis of the target compound from 6-methyl-4-hydroxy-2-methylthio-pyrimidine.

Materials:

-

6-methyl-4-hydroxy-2-methylthio-pyrimidine

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Water

-

Anhydrous magnesium sulfate

Procedure:

-

A mixture of 6-methyl-4-hydroxy-2-methylthio-pyrimidine (9.20 g, 59 mmol) and phosphorus oxychloride (60 mL) is heated to reflux for 3 hours.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The cooled reaction mixture is slowly poured into crushed ice.

-

The aqueous phase is extracted with ethyl acetate.

-

The organic layer is washed sequentially with saturated aqueous sodium bicarbonate solution and water.

-

The organic layer is then dried over anhydrous magnesium sulfate.

-

The solvent is removed by concentration under reduced pressure to yield 6-methyl-2-methylthio-4-chloropyrimidine.

Expected Yield: 8.27 g (80% yield) of a white solid with a melting point of 37-38°C.

Logical Workflow for Synthesis:

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules. Its primary applications are in the development of pharmaceuticals and agrochemicals.[1]

Pharmaceutical Development

This pyrimidine derivative is a significant building block in the development of anti-cancer drugs.[1] It serves as a scaffold for creating compounds that can target specific pathways involved in cancer cell proliferation.[1] The chlorine atom at the 4-position is particularly reactive towards nucleophilic substitution, allowing for the introduction of various functional groups to modulate the biological activity of the resulting molecules.

Agrochemical Chemistry

In the field of agricultural chemistry, this compound is a key intermediate in the synthesis of various herbicides.[1] Its structure is incorporated into more complex molecules that are designed to selectively inhibit the growth of weeds, thereby enhancing crop protection and yield.[1]

Use as a Synthetic Intermediate: Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6-methylpyrimidine

The utility of this compound as a versatile intermediate is demonstrated in its use for the synthesis of other heterocyclic compounds.

Experimental Protocol: Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6-methylpyrimidine

This protocol outlines the synthesis of a pyrazole-substituted pyrimidine, which is of interest for its potential biological activities.

Materials:

-

This compound

-

Hydrazine hydrate

-

Ethanol

-

Acetyl acetone

Procedure:

-

A mixture of this compound and hydrazine hydrate in ethanol is heated under reflux for 3 hours to yield 4-chloro-2-hydrazino-6-methylpyrimidine.

-

The resulting 4-chloro-2-hydrazino-6-methylpyrimidine is then condensed with acetyl acetone in ethanol under refluxing conditions for 3 hours.

-

The reaction yields the final product, 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6-methylpyrimidine.

Reaction Pathway Diagram:

Conclusion

This compound is a chemical compound with significant utility in the synthesis of high-value products for the pharmaceutical and agricultural sectors. Its well-defined structure and reactivity allow for its incorporation into a diverse range of molecules with potential therapeutic and herbicidal activities. The synthetic protocols provided in this guide offer a foundation for its preparation and further functionalization in a research and development setting.

References

Spectroscopic Profile of 4-Chloro-6-methyl-2-(methylthio)pyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Chloro-6-methyl-2-(methylthio)pyrimidine and its closely related analogs. Due to the limited availability of published experimental spectra for the specific title compound, this document leverages data from structurally similar molecules to predict and understand its spectroscopic characteristics. The information herein is intended to support research, development, and quality control activities involving pyrimidine derivatives.

Disclaimer

Predicted Spectroscopic Data Summary

The following tables summarize the predicted and observed spectroscopic data for this compound and its analogs.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.0-7.2 | Singlet | H-5 |

| ~2.5 | Singlet | S-CH₃ |

| ~2.4 | Singlet | C-CH₃ |

Prediction is based on the general chemical shifts for protons on a pyrimidine ring and methyl groups in similar electronic environments.

Table 2: ¹H and ¹³C NMR Spectral Data for 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine [1]

| ¹H NMR (500 MHz, CDCl₃) | ¹³C NMR (125 MHz, CDCl₃) | ||

| Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment |

| 6.37 (s, 1H) | Ar-H | 172.7 (s) | C |

| 4.41 (q, J=7.1 Hz, 2H) | OCH₂ | 169.4 (s) | C |

| 2.52 (s, 3H) | SCH₃ | 160.2 (s) | C |

| 1.37 (t, J=7.1 Hz, 3H) | CH₂CH ₃ | 102.4 (d) | CH |

| 63.3 (t) | OCH₂ | ||

| 14.2 (q) | SCH₃ | ||

| 14.1 (q) | CH₂C H₃ |

Table 3: IR Spectral Data for Pyrimidine Derivatives

| Compound | Key IR Peaks (cm⁻¹) | Vibrational Assignment | Reference |

| General Pyrimidine Derivatives | 3100-2800 | C-H stretching | [2] |

| 1620-1570 | C=N stretching | [2] | |

| 1600-1450 | C=C and C=N stretching | [2] | |

| 1350-1200 | C-N stretching | [2] | |

| ~700 | C-Cl stretching | [3] | |

| 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine | 3007 (w), 2982 (w), 2934 (w), 2888 (w), 2849 (w) | aryl C-H, alkyl C-H | [1] |

| 870 (m), 814 (s) | [1] |

Table 4: Mass Spectrometry Data

| Compound | Molecular Formula | Molecular Weight | Key Mass Fragments (m/z) | Ionization Method | Reference |

| This compound (Predicted) | C₆H₇ClN₂S | 174.00 g/mol | [M]+• at 174, fragments corresponding to loss of Cl, CH₃, SCH₃ | N/A | [4] |

| 4-Pyrimidinamine, 6-chloro-2-(methylthio)- | C₅H₆ClN₃S | 175.64 g/mol | N/A | Electron Ionization | [5] |

| 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine | C₇H₉ClN₂OS | 204.68 g/mol | N/A | MALDI-TOF | [6] |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data, based on methods reported for analogous pyrimidine derivatives.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A Bruker Avance 500 spectrometer (or equivalent) operating at 500 MHz for ¹H NMR and 125 MHz for ¹³C NMR.

-

Sample Preparation : The compound is dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Data Acquisition : Spectra are recorded at room temperature. Chemical shifts are referenced to the residual solvent peak. For ¹³C NMR, an APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to determine the multiplicities of the carbon signals.

Infrared (IR) Spectroscopy

-

Instrumentation : A Shimadzu FTIR-NIR Prestige-21 spectrometer with a Pike Miracle Ge ATR accessory (or equivalent).

-

Sample Preparation : The solid sample is analyzed directly using the ATR accessory, or a KBr pellet of the sample is prepared.

-

Data Acquisition : The spectrum is typically recorded in the range of 4000-400 cm⁻¹. The data is processed to identify the vibrational frequencies of the functional groups.

Mass Spectrometry (MS)

-

Instrumentation : For high-resolution mass spectrometry, a Bruker Autoflex III Smartbeam MALDI-TOF mass spectrometer (or equivalent) can be used. For routine analysis, a gas chromatograph coupled with a mass spectrometer (GC-MS) is common.

-

Sample Preparation : The sample is dissolved in a suitable solvent for direct infusion or injection into the GC. For MALDI, a suitable matrix is used.

-

Data Acquisition : The mass spectrum is acquired in positive or negative ion mode, depending on the compound's properties. The molecular ion peak and fragmentation pattern are analyzed to confirm the molecular weight and structure.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

- 1. researchgate.net [researchgate.net]

- 2. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 3. researchgate.net [researchgate.net]

- 4. PubChemLite - this compound (C6H7ClN2S) [pubchemlite.lcsb.uni.lu]

- 5. 4-Pyrimidinamine, 6-chloro-2-(methylthio)- [webbook.nist.gov]

- 6. mdpi.com [mdpi.com]

- 7. rsc.org [rsc.org]

An In-depth Technical Guide to the Reactivity and Stability Profile of 4-Chloro-6-methyl-2-(methylthio)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-6-methyl-2-(methylthio)pyrimidine is a versatile heterocyclic compound of significant interest in medicinal chemistry and agrochemical synthesis. Its trifunctional nature, featuring a reactive chloro group, a modifiable methylthio group, and a substituted pyrimidine core, makes it a valuable building block for the synthesis of a diverse range of complex molecules. This technical guide provides a comprehensive overview of the reactivity and stability of this compound, presenting key chemical transformations, detailed experimental protocols, and an analysis of its stability under various conditions. The document also explores its relevance in drug discovery, particularly as a key intermediate in the synthesis of targeted therapies, and visualizes the associated signaling pathways.

Chemical and Physical Properties

This compound is a white to off-white solid. Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 17119-73-2 | [1] |

| Molecular Formula | C₆H₇ClN₂S | [1] |

| Molecular Weight | 174.65 g/mol | [1] |

| Melting Point | 37-42 °C | [1] |

| Boiling Point | 147 °C at 32 mmHg | [1] |

| Appearance | White to almost white powder or lump | [1] |

| Purity | ≥ 98% (GC) | [1] |

Reactivity Profile

The reactivity of this compound is dominated by the three functional groups present in the molecule: the chloro group at the 4-position, the methylthio group at the 2-position, and the pyrimidine ring itself. The electron-deficient nature of the pyrimidine ring activates the chloro group towards nucleophilic aromatic substitution, which is the most common and versatile reaction for this compound.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C4 position is susceptible to displacement by a variety of nucleophiles. This reaction is a cornerstone of its use in the synthesis of pharmaceuticals and other bioactive molecules.

General Reaction Scheme:

Figure 1: General scheme for nucleophilic aromatic substitution.

Key Nucleophiles and Conditions:

-

Amines: Reactions with primary and secondary amines are common, often carried out in a polar aprotic solvent such as DMF or in an alcohol with a base like triethylamine or diisopropylethylamine (DIPEA) at elevated temperatures. These reactions are crucial in the synthesis of kinase inhibitors.

-

Alcohols: Alkoxides, generated from alcohols and a strong base like sodium hydride, can displace the chloride to form the corresponding ethers.

-

Thiols: Thiolates readily react to form thioethers.

Experimental Protocol: Reaction with an Amine (General Procedure)

A general protocol for the reaction of 4-chloropyrimidines with amines is as follows:

-

To a solution of the 4-chloropyrimidine derivative (1.0 equivalent) in a suitable solvent (e.g., ethanol, DMF), add the amine nucleophile (1.1-1.5 equivalents) and a base (e.g., DIPEA, 1.5-2.0 equivalents).

-

Heat the reaction mixture to a temperature typically between 80-120 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion (typically 2-24 hours), cool the reaction mixture to room temperature.

-

Perform an aqueous work-up and extract the product with an organic solvent.

-

The crude product is then purified by column chromatography.[2]

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura Coupling)

The chloro group can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. This allows for the introduction of aryl or heteroaryl substituents at the 4-position.

General Reaction Scheme:

Figure 2: General scheme for Suzuki-Miyaura cross-coupling.

Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)

A general protocol for the Suzuki-Miyaura coupling of a chloropyrimidine is as follows:

-

To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the chloropyrimidine (1.0 equivalent), the arylboronic acid (1.1-1.5 equivalents), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equivalents).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.02-0.05 equivalents).

-

Add a degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water).

-

Heat the reaction mixture, typically between 80-110 °C, and stir for a period ranging from 2 to 24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography.[3]

Oxidation of the Methylthio Group

The methylthio group can be oxidized to the corresponding sulfoxide and sulfone. These transformations can modulate the electronic properties and biological activity of the molecule. Common oxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA) and Oxone®.

General Reaction Scheme:

Figure 3: Oxidation of the methylthio group.

Experimental Protocol: Oxidation to Sulfone using Oxone® (General Procedure)

-

Dissolve the sulfide substrate (1 equivalent) in a solvent system such as methanol/water (1:1).

-

Add Oxone® (2.2 equivalents) in portions to the stirred solution at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, perform an aqueous work-up and extract the product with an organic solvent.

-

Dry and concentrate the organic layer and purify the product as needed.[4]

Reduction

While less common, the pyrimidine ring can undergo reduction under certain conditions. Catalytic hydrogenation can be employed, although the conditions may also lead to dechlorination.

Experimental Protocol: Catalytic Hydrogenation of Chloropyrimidines (General Procedure)

-

In a temperature-controlled autoclave, charge the chloropyrimidine, a hydrogenation catalyst (e.g., Palladium on carbon), a solvent, and a hydrogen chloride acceptor.

-

Pressurize the vessel with hydrogen to the desired pressure.

-

Heat the mixture to the selected reaction temperature with thorough mixing.

-

Monitor the reaction by hydrogen consumption.

-

After the reaction is complete, cool, vent, and filter the catalyst.

-

Isolate the product from the filtrate.[5]

Stability Profile

This compound exhibits moderate stability. As a chlorinated heterocyclic compound, it is susceptible to degradation under certain conditions.

-

Hydrolytic Stability: The compound is susceptible to hydrolysis, particularly under basic conditions, where the chloro group can be displaced by a hydroxyl group. Under acidic conditions, hydrolysis can also occur, though potentially at a slower rate.

-

Photochemical Stability: Pyrimidine derivatives can undergo photochemical reactions upon exposure to UV light, which can lead to the formation of photoproducts.[4][6] It is advisable to store the compound protected from light.

-

Incompatibilities: The compound is incompatible with strong oxidizing agents and strong bases.

Storage Recommendations: Store in a cool, dry, well-ventilated area, away from incompatible substances. Keep containers tightly closed and protected from light.

Role in Drug Discovery and Relevant Signaling Pathways

This compound and its derivatives are important intermediates in the synthesis of kinase inhibitors for cancer therapy.[7] A notable example is the synthesis of Dasatinib, a multi-targeted tyrosine kinase inhibitor. Although Dasatinib itself does not contain the methylthio group, a closely related precursor, 4-amino-6-chloro-2-methylpyrimidine, is utilized in its synthesis.[8][9] This highlights the utility of this pyrimidine scaffold in accessing complex drug molecules.

Derivatives of this compound are often designed to target key signaling pathways that are dysregulated in cancer.

BCR-ABL Signaling Pathway

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML). Pyrimidine-based inhibitors can block the ATP-binding site of the ABL kinase domain, thereby inhibiting its activity and downstream signaling.

Figure 4: Simplified BCR-ABL signaling pathway and the point of inhibition.

PI3K/AKT/mTOR Signaling Pathway

This pathway is crucial for cell growth, proliferation, and survival, and its overactivation is common in many cancers. Pyrimidine-based compounds can be developed to inhibit kinases within this pathway, such as PI3K, AKT, or mTOR.

Figure 5: Simplified PI3K/AKT/mTOR signaling pathway and potential points of inhibition.

JAK-STAT Signaling Pathway

The JAK-STAT pathway is involved in immunity, cell division, and cell death. Its aberrant activation is implicated in various cancers. Inhibitors based on the pyrimidine scaffold can target the Janus kinases (JAKs).

Figure 6: Simplified JAK-STAT signaling pathway and the point of inhibition.

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis. Its utility is primarily derived from the facile displacement of the C4 chloro group via nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The methylthio group offers an additional site for modification through oxidation. While moderately stable, appropriate handling and storage conditions are necessary to prevent degradation. Its role as a precursor to potent kinase inhibitors underscores its importance in modern drug discovery, providing a versatile scaffold for targeting key signaling pathways implicated in cancer. This guide serves as a comprehensive resource for researchers and developers working with this important chemical entity.

References

- 1. researchgate.net [researchgate.net]

- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 3. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. EP0154122A1 - Method for the selective hydrogenation of pyrimidines containing chlorine, and pyrimidines - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Imatinib - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. creative-diagnostics.com [creative-diagnostics.com]

"4-Chloro-6-methyl-2-(methylthio)pyrimidine" solubility and physical constants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Chloro-6-methyl-2-(methylthio)pyrimidine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document compiles available data on its physical constants and outlines standard experimental protocols for their determination.

Core Physical and Chemical Properties

This compound is a pyrimidine derivative recognized for its utility as a versatile building block in organic synthesis. Its reactivity is largely dictated by the chloro and methylthio functional groups attached to the pyrimidine ring.

Physical Constants

The following table summarizes the reported physical constants for this compound. It is important to note that values may vary slightly between different sources due to variations in measurement conditions and sample purity.

| Property | Value | Source |

| Molecular Formula | C₆H₇ClN₂S | [1] |

| Molecular Weight | 174.65 g/mol | [1] |

| Appearance | White to almost white powder or lump | [1] |

| Melting Point | 38 - 42 °C | [1] |

| Boiling Point | 147 °C at 32 mmHg | [1] |

Solubility Profile

Experimental Protocols

The following sections detail standardized methodologies for the determination of the key physical properties of organic compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.[3]

Materials:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Sample of this compound

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the compound is finely ground using a mortar and pestle. The open end of a capillary tube is pressed into the powder. The tube is then tapped gently to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.[4]

-

Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus.[4]

-

Heating: The apparatus is heated at a steady and slow rate, approximately 1-2°C per minute, as the temperature approaches the expected melting point.

-

Observation: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range (T1). The temperature at which the last solid crystal melts is recorded as the end of the melting range (T2).[4]

-

Reporting: The melting point is reported as the range T1-T2.[4]

Boiling Point Determination (Thiele Tube Method)

For compounds that are liquid at or near room temperature, or for which a distillation is not practical on a small scale, the Thiele tube method provides an efficient means of determining the boiling point.[5]

Materials:

-

Thiele tube[5]

-

Heat source (e.g., Bunsen burner)

-

Mineral oil or other suitable heating fluid

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Sample of this compound

Procedure:

-

Sample Preparation: A small amount of the liquid sample (a few milliliters) is placed in the small test tube. A capillary tube, with its sealed end up, is placed inside the test tube.

-

Apparatus Setup: The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in the Thiele tube containing mineral oil, with the side arm of the Thiele tube positioned for heating.[5]

-

Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.[5]

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until a continuous and rapid stream of bubbles is observed. The heat is then removed.[5]

-

Determination: The liquid will begin to cool, and the rate of bubbling will slow down. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[5]

Thermodynamic Solubility Determination

This protocol outlines a method to determine the equilibrium solubility of a compound in a given solvent system.[6]

Materials:

-

Vials with screw caps

-

Analytical balance

-

Orbital shaker or magnetic stirrer

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Sample of this compound

Procedure:

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent in a vial. The key is to ensure that undissolved solid remains at the end of the experiment to confirm saturation.[6]

-

Equilibration: The vials are sealed and placed in a temperature-controlled shaker or stirrer. The mixture is agitated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the suspension is centrifuged at high speed to pellet the undissolved solid.[6]

-

Quantification: A known volume of the clear supernatant is carefully removed and diluted with an appropriate solvent. The concentration of the dissolved compound is then determined using a suitable analytical method, such as UV-Vis spectrophotometry against a standard curve or HPLC.[6]

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units of mg/mL or mol/L.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the experimental determination of thermodynamic solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

References

An In-depth Technical Guide to 4-Chloro-6-methyl-2-(methylthio)pyrimidine: Synthesis, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-6-methyl-2-(methylthio)pyrimidine is a pivotal heterocyclic intermediate, playing a crucial role in the synthesis of a wide array of compounds in the pharmaceutical and agrochemical industries. Its unique structural features, including a reactive chlorine atom and a methylthio group, make it a versatile building block for the development of targeted therapies and effective crop protection agents. This technical guide provides a comprehensive overview of the discovery, history, synthesis, physicochemical properties, and key applications of this compound, with a focus on its role in the synthesis of the anti-cancer drug Dasatinib and various herbicides. Detailed experimental protocols and visual diagrams of synthetic pathways are included to facilitate its practical application in research and development.

Introduction

Substituted pyrimidines are a class of heterocyclic compounds of immense interest due to their diverse biological activities. Among them, this compound has emerged as a critical synthon for the construction of more complex molecules. Its strategic importance lies in its ability to undergo various chemical transformations, allowing for the introduction of different functional groups and the creation of diverse chemical libraries for drug discovery and agrochemical development.[1]

Discovery and History

While the precise date and individual credited with the first synthesis of this compound are not prominently documented in readily available literature, its development is intrinsically linked to the broader exploration of pyrimidine chemistry for therapeutic and agricultural purposes. The functionalization of the pyrimidine core has been a subject of intense research for decades, leading to the discovery of numerous derivatives with significant biological activities. The importance of chloro- and methylthio-substituted pyrimidines as versatile intermediates became increasingly apparent as researchers sought to synthesize complex molecules with specific biological targets. The utility of this specific compound likely came to the forefront with the development of targeted pharmaceuticals and next-generation herbicides where a substituted pyrimidine scaffold was identified as a key pharmacophore or toxophore.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 17119-73-2 | Chem-Impex |

| Molecular Formula | C₆H₇ClN₂S | Chem-Impex |

| Molecular Weight | 174.65 g/mol | Chem-Impex |

| Appearance | White to off-white solid | Chem-Impex |

| Melting Point | 39-42 °C | [2] |

| Boiling Point | 147 °C @ 32 mmHg | Chem-Impex |

| Solubility | Soluble in organic solvents such as ethyl acetate, dichloromethane, and acetone. | General Knowledge |

Synthesis and Experimental Protocols

The primary and most cited method for the synthesis of this compound involves the chlorination of its corresponding 4-hydroxy pyrimidine precursor.

Synthesis from 6-methyl-4-hydroxy-2-methylthio-pyrimidine

This common synthetic route utilizes phosphorus oxychloride (POCl₃) as the chlorinating agent.

Reaction Scheme:

Caption: Synthesis of this compound.

Detailed Experimental Protocol:

Materials:

-

6-methyl-4-hydroxy-2-methylthio-pyrimidine

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (optional, as a catalyst)

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

Ice

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

Procedure:

-

To a stirred solution of 6-methyl-4-hydroxy-2-methylthio-pyrimidine in a suitable aprotic solvent such as dichloromethane, add phosphorus oxychloride (an excess, often used as both reagent and solvent) slowly at 0 °C. A small amount of a tertiary amine base like N,N-dimethylaniline can be added as a catalyst.

-

After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for several hours (typically 2-4 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature. The excess phosphorus oxychloride is carefully quenched by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.

-

The aqueous mixture is then neutralized with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

The product is extracted with an organic solvent such as ethyl acetate. The organic layers are combined.

-

The combined organic phase is washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography to obtain a pure white to off-white solid.

Applications in Synthesis

This compound is a valuable intermediate in the synthesis of several commercially important molecules. The chlorine atom at the 4-position is susceptible to nucleophilic substitution, and the methylthio group can be oxidized to a sulfone, providing additional reaction handles.

Synthesis of Dasatinib (Anti-cancer Drug)

Dasatinib is a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). This compound is a key building block in some synthetic routes to Dasatinib's core structure. While many patented routes exist, a general representation of its utility involves the coupling of the pyrimidine moiety with other key fragments.[3][4][5][6][7]

Illustrative Synthetic Workflow for a Dasatinib Intermediate:

Caption: Role in Dasatinib Synthesis.

General Experimental Protocol for Nucleophilic Aromatic Substitution:

Materials:

-

This compound

-

An appropriate amine-containing heterocyclic compound (e.g., an aminothiazole derivative)

-

A suitable base (e.g., sodium hydride, potassium carbonate, or an organic base like diisopropylethylamine)

-

Anhydrous aprotic solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF))

Procedure:

-

To a solution of the amine-containing heterocycle in an anhydrous aprotic solvent, add the base portion-wise at room temperature or below.

-

Stir the mixture for a short period to allow for the formation of the corresponding anion.

-

Add a solution of this compound in the same solvent to the reaction mixture.

-

The reaction is then heated to a temperature ranging from 60 to 120 °C, depending on the reactivity of the substrates. The reaction progress is monitored by TLC or HPLC.

-

After completion, the reaction is cooled to room temperature and quenched with water.

-

The product is typically extracted with an organic solvent. The organic layer is washed, dried, and concentrated.

-

The resulting intermediate can be purified by column chromatography or recrystallization.

Synthesis of Herbicides

This compound serves as a scaffold for various herbicides, including those from the aryloxyphenoxypropionate and sulfonylurea classes.[2][8][9]

These herbicides are inhibitors of the acetyl-CoA carboxylase (ACCase) enzyme in grasses. The pyrimidine moiety is attached to the phenoxypropionate core via an ether linkage.

General Synthetic Workflow:

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. Dasatinib synthesis - chemicalbook [chemicalbook.com]

- 4. patents.justia.com [patents.justia.com]

- 5. EP2532662B1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]

- 6. vixra.org [vixra.org]

- 7. CN104788445A - Synthesis method of Dasatinib intermediate - Google Patents [patents.google.com]

- 8. 4-Chloro-6-(methylthio)pyrimidine [myskinrecipes.com]

- 9. Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Intermediate: A Technical Guide to 4-Chloro-6-methyl-2-(methylthio)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-6-methyl-2-(methylthio)pyrimidine is a highly functionalized heterocyclic compound that serves as a critical building block in the synthesis of a diverse range of biologically active molecules. Its unique arrangement of a reactive chlorine atom, a methyl group, and a methylthio group on the pyrimidine core makes it a versatile intermediate for the construction of complex molecular architectures. This technical guide provides an in-depth overview of its properties, synthesis, and key applications, with a focus on its role in the development of pharmaceutical and agrochemical compounds. The enhanced stability and lower toxicity profile of this intermediate make it a valuable component in modern drug discovery and crop protection.[1]

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 17119-73-2 | [1] |

| Molecular Formula | C₆H₇ClN₂S | [1] |

| Molecular Weight | 174.65 g/mol | [1] |

| Appearance | White to almost white powder or lump | [1] |

| Melting Point | 38 - 42 °C | [1] |

| Boiling Point | 147 °C at 32 mmHg | [1] |

| Purity | ≥ 98% (GC) | [1] |

| Storage Conditions | 2 - 8 °C | [1] |

Synthesis of this compound

The primary synthetic route to this compound involves the chlorination of a precursor, 6-methyl-2-(methylthio)pyrimidin-4-one (a derivative of S-alkylated thiouracil), using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Experimental Protocol: Synthesis from S-Alkylated Thiouracil

This protocol outlines a general method for the synthesis of this compound.

Materials:

-

S-alkylated thiouracil (6-methyl-2-(methylthio)pyrimidin-4-one)

-

Phosphorus oxychloride (POCl₃)

-

Ethanol

-

Water

-

Ice

Procedure:

-

A mixture of S-alkylated thiouracil (1 equivalent) and phosphorus oxychloride (excess) is prepared in a round-bottom flask equipped with a reflux condenser.

-

The reaction mixture is heated to reflux for a period of 2 hours.

-

The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the mixture is allowed to cool to room temperature.

-

The cooled reaction mixture is then carefully and slowly poured onto crushed ice with stirring.

-

The resulting precipitate, this compound, is collected by filtration.

-

The solid is washed with cold water to remove any remaining impurities.

-

The product is then dried under vacuum to yield the final compound.

Application in the Synthesis of Bioactive Molecules

This compound is a valuable intermediate in the synthesis of various heterocyclic compounds with potential biological activity. One notable application is in the preparation of pyrazole-substituted pyrimidines, which are known to exhibit a wide range of pharmacological properties, including anti-hyperglycemic, analgesic, and anti-inflammatory activities.

Synthesis of 4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine

A key reaction showcasing the utility of this compound is its conversion to 4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine. This transformation involves a two-step process: nucleophilic substitution with hydrazine followed by condensation with acetylacetone.[1]

Experimental Protocol

Step 1: Synthesis of 4-Hydrazinyl-6-methyl-2-(methylthio)pyrimidine

-

A mixture of this compound (1 equivalent) and hydrazine hydrate (1 equivalent) is taken in ethanol in a round-bottom flask.

-

The mixture is heated on a water bath for 2 hours.

-

The progress of the reaction is monitored by TLC.

-

After completion, the reaction mixture is cooled, and the separated solid is filtered.

-

The solid product is washed with water (3 x 20 ml) and dried to yield 4-hydrazinyl-6-methyl-2-(methylthio)pyrimidine.[1]

Step 2: Synthesis of 4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine

While the direct conversion from the product of Step 1 is implied, a more direct synthesis of a similar pyrazole derivative from 4-chloro-2-hydrazino-6-methylpyrimidine is explicitly described.[1] An analogous condensation of the intermediate from Step 1 would proceed as follows:

-

The 4-hydrazinyl-6-methyl-2-(methylthio)pyrimidine from Step 1 (1 equivalent) is dissolved in ethanol.

-

Acetylacetone (1 equivalent) is added to the solution.

-

The reaction mixture is heated under reflux for 3 hours.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by a suitable method, such as recrystallization or column chromatography, to obtain 4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine.

Conclusion

This compound is a chemical intermediate of significant value in the fields of pharmaceutical and agrochemical research and development. Its versatile reactivity allows for the synthesis of a variety of complex molecules with diverse biological activities. The experimental protocols and reaction workflows provided in this guide offer a practical framework for researchers and scientists working with this important building block. Further exploration of its reactivity is likely to uncover new synthetic routes to novel compounds with valuable therapeutic or agricultural applications.

References

The Pyrimidine Core: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine, a fundamental heterocyclic aromatic compound, is a privileged scaffold in medicinal chemistry and drug discovery.[1][2][3] Its derivatives are integral to a vast array of biological processes, forming the structural basis of nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[1][3] This inherent biological relevance allows pyrimidine-based molecules to readily interact with various enzymes and cellular components, making them a rich source for the development of novel therapeutic agents.[4] The synthetic versatility of the pyrimidine ring has enabled the creation of a multitude of derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular applications.[1][4][5][6] This guide provides a comprehensive overview of the role of pyrimidine derivatives in drug discovery, with a focus on their synthesis, mechanisms of action, and therapeutic applications, supported by experimental protocols and quantitative data.

The Broad Therapeutic Spectrum of Pyrimidine Derivatives

The pyrimidine core is a recurring motif in a multitude of FDA-approved drugs, highlighting its significance in clinical medicine.[4] Pyrimidine derivatives have demonstrated efficacy across a wide range of diseases. They are prominent as anticancer agents, with well-known drugs like 5-Fluorouracil disrupting DNA synthesis in cancer cells.[7][8] In the realm of infectious diseases, pyrimidine analogs are used as antibacterial, antifungal, and antiviral therapies.[1][9] For instance, Zidovudine (Retrovir) is a critical component of anti-HIV treatment.[5][7] Beyond these, pyrimidine derivatives have found applications as antihypertensives like Minoxidil, and in treating central nervous system disorders.[5][10]

Key Therapeutic Areas and Mechanisms of Action

The diverse biological activities of pyrimidine derivatives stem from their ability to interact with a wide array of molecular targets. A significant portion of pyrimidine-based drugs function as antimetabolites, where they mimic endogenous pyrimidines and interfere with nucleic acid synthesis.[8][11] Another major class of pyrimidine derivatives acts as kinase inhibitors, playing a crucial role in oncology by targeting signaling pathways that drive cancer cell proliferation.

Anticancer Activity

The anticancer properties of pyrimidine derivatives are a major focus of research.[1][6][7] Their mechanisms of action are varied and often target fundamental cellular processes.

-

Antimetabolites: Pyrimidine analogs like 5-Fluorouracil and Cytarabine are cornerstones of chemotherapy.[8][12] They act by inhibiting enzymes crucial for DNA and RNA synthesis, such as thymidylate synthase, leading to the death of rapidly dividing cancer cells.[13]

-

Kinase Inhibition: Many pyrimidine derivatives are designed to inhibit protein kinases, which are often dysregulated in cancer. For example, they can target Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), thereby blocking signaling pathways responsible for cell growth and proliferation.[14]

Below is a diagram illustrating the general mechanism of action for pyrimidine-based anticancer agents.

Caption: General mechanisms of anticancer pyrimidine derivatives.

Antimicrobial and Antiviral Activity

Pyrimidine derivatives have also been successfully developed as antimicrobial and antiviral agents.[1] For instance, Trimethoprim, an antibacterial agent, inhibits dihydrofolate reductase, an enzyme essential for bacterial DNA synthesis.[9] In antiviral therapy, nucleoside analogs containing a pyrimidine core can inhibit viral polymerases, thereby halting viral replication.[7]

Synthesis of Pyrimidine Derivatives

The synthesis of pyrimidine derivatives is versatile, often involving the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine-containing reactant. One of the most common and established methods is the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea.

A general workflow for the synthesis and subsequent evaluation of pyrimidine derivatives is depicted below.

Caption: A typical workflow for pyrimidine derivative drug discovery.

Quantitative Data on Pyrimidine Derivatives

The biological activity of pyrimidine derivatives is often quantified by their half-maximal inhibitory concentration (IC50) against specific cell lines or enzymes. The following tables summarize representative data for various pyrimidine derivatives.

Table 1: Anticancer Activity of Selected Pyrimidine Derivatives

| Compound | Target Cell Line | IC50 (µM) | Reference |

| Compound 31 | HCT116 (Colon) | 29.40 ± 0.21 | [5] |

| Compound 32 | MCF7 (Breast) | Not Specified | [5] |

| RDS 344 | Glioblastoma | Not Specified | [1] |

| Compound 95 | EGFR-Dell9/T790M/C797S | 0.2 ± 0.01 | [10] |

| Hybrid 15 | MDA-MB-468 (Breast) | 5.98 - 10.34 | [14] |

| Hybrid 9a | HCT-116 (Colon) | 9.64 | [14] |

| Hybrid 9b | HT-29 (Colon) | 9.95 | [14] |

| Compound 11 | HeLa (Cervical) | Inhibition rate: 45.08% | [6] |

| Compound 12 | A549 (Lung) | Inhibition rate: 41.69% | [6] |

| Compound 13 | HepG-2 (Liver) | 5.1 | [6] |

| Compound 14 | HCT-116 (Colon) | 5.02 | [6] |

| Compound 15 | MCF-7 (Breast) | 6.6 | [6] |

Table 2: Antimicrobial Activity of Selected Pyrimidine Derivatives

| Compound | Target Organism | MIC (µg/mL) | Reference |

| Compound 14b | C. albicans | 625 | |

| Compound 8c | S. aureus | 19.53 | |

| Compound 8c | E. coli | 19.53 | |

| Compound 7j | Gram-positive bacteria | 0.25 | [15] |

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of synthetic and biological studies. Below are representative protocols for the synthesis and biological evaluation of pyrimidine derivatives.

General Synthetic Protocol for Pyrimidine Derivatives via Nucleophilic Substitution

This protocol describes the synthesis of 2-substituted pyrimidine derivatives from 2-(Chloromethyl)pyrimidine hydrochloride.[16]

Materials:

-

2-(Chloromethyl)pyrimidine hydrochloride (1.0 eq)

-

Substituted aniline/thiophenol/phenol (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.5 eq) or other suitable base

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent

-

Ethyl acetate

-

Brine solution

Procedure for N-alkylation of anilines: [16]

-

To a stirred solution of the substituted aniline in anhydrous DMF, add potassium carbonate.

-

Stir the suspension at room temperature for 20-30 minutes.

-

Add 2-(Chloromethyl)pyrimidine hydrochloride to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Protocol for In Vitro Anticancer Activity Assessment (SRB Assay)

The sulforhodamine B (SRB) assay is a common method to evaluate the cytotoxic properties of compounds on cancer cell lines.[7]

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7, A549)

-

Appropriate cell culture medium (e.g., MEM, RPMI-1640)

-

Synthesized pyrimidine derivatives

-

Sulforhodamine B (SRB) solution

-

Trichloroacetic acid (TCA)

-

Tris base solution

Procedure: [7]

-

Seed cells in 96-well plates at an appropriate density and incubate for 24 hours.

-

Treat the cells with various concentrations of the synthesized pyrimidine derivatives and incubate for a further 48-72 hours.

-

Fix the cells by adding cold TCA and incubate for 1 hour at 4°C.

-

Wash the plates with water and air dry.

-

Stain the cells with SRB solution for 30 minutes at room temperature.

-

Wash the plates with 1% acetic acid to remove unbound dye and air dry.

-

Solubilize the bound dye with Tris base solution.

-

Measure the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.

-

Calculate the IC50 values from the dose-response curves.

Signaling Pathways Involving Pyrimidine-Based Drugs

As mentioned, a significant number of pyrimidine derivatives exert their therapeutic effects by modulating specific signaling pathways. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation and is often hyperactivated in various cancers. Pyrimidine-based EGFR inhibitors are designed to block this pathway.

The diagram below illustrates the inhibition of the EGFR signaling pathway by a pyrimidine derivative.

Caption: Inhibition of the EGFR signaling pathway by a pyrimidine derivative.

Conclusion and Future Perspectives

The pyrimidine scaffold remains a highly attractive and versatile platform in drug discovery.[1][4] Its prevalence in clinically successful drugs is a testament to its favorable physicochemical and biological properties.[1][2][4] The continuous exploration of novel synthetic methodologies and the identification of new biological targets will undoubtedly lead to the development of next-generation pyrimidine-based therapeutics. Future research will likely focus on enhancing the selectivity of these compounds to minimize off-target effects and overcome drug resistance, particularly in the context of cancer and infectious diseases. The rich chemical space of pyrimidine derivatives ensures that they will continue to be a fertile ground for the discovery of innovative medicines for years to come.

References

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. rroij.com [rroij.com]

- 4. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrimidine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 10. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyrimidine nucleoside analogs in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pyrimidine analogue - Wikipedia [en.wikipedia.org]

- 13. youtube.com [youtube.com]

- 14. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-Chloro-6-methyl-2-(methylthio)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling reactions of 4-Chloro-6-methyl-2-(methylthio)pyrimidine. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of novel substituted pyrimidine derivatives.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds. In the context of drug discovery and development, this reaction is instrumental in the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in biologically active molecules. This compound serves as a valuable substrate in these reactions, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the C4 position of the pyrimidine ring. The chloro-substituent at the C4 position is activated towards oxidative addition to a palladium catalyst, facilitating the cross-coupling with various organoboron reagents.

The general reaction scheme for the Suzuki-Miyaura coupling of this compound is depicted below:

General Reaction Scheme

Key Reaction Parameters and Optimization

The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the careful selection and optimization of several key parameters:

-

Palladium Catalyst and Ligand: The choice of the palladium source and the associated ligand is critical for achieving high yields and good reaction kinetics. While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, modern catalyst systems involving palladium(II) precursors like Pd(OAc)₂ or PdCl₂(PPh₃)₂ in combination with phosphine ligands often provide superior results, especially for less reactive aryl chlorides.

-

Base: The base plays a crucial role in the transmetalation step of the catalytic cycle. A variety of inorganic bases are commonly employed, including carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The choice of base can significantly impact the reaction rate and yield, and it is often dependent on the specific substrates and solvent used.

-

Solvent: The solvent system must be capable of dissolving the reactants and facilitating the catalytic cycle. Common solvents for Suzuki-Miyaura reactions include ethereal solvents like 1,4-dioxane and THF, aromatic hydrocarbons such as toluene, and polar aprotic solvents like DMF. Often, a mixture of an organic solvent with water is used to aid in the dissolution of the base.

-

Temperature: The reaction temperature is a critical parameter that influences the reaction rate. While some highly active catalyst systems can promote coupling at room temperature, elevated temperatures (typically in the range of 80-120 °C) are often required to drive the reaction to completion, especially with less reactive coupling partners.

Experimental Protocols

The following protocols provide a general guideline for performing the Suzuki-Miyaura coupling reaction with this compound. Optimization may be required for specific boronic acids and desired reaction scales.

Protocol 1: General Procedure using Pd(PPh₃)₄

-

Reaction Setup: In a flame-dried Schlenk flask or a sealed reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%). Add a degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL).

-

Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-6-methyl-2-(methylthio)pyrimidine.

Protocol 2: Microwave-Assisted Synthesis

-

Reaction Setup: In a microwave reaction vial, combine this compound (0.5 mmol), the arylboronic acid (0.6 mmol), potassium phosphate (K₃PO₄, 1.0 mmol), and a palladium catalyst such as Pd(OAc)₂ (0.01 mmol, 2 mol%) with a suitable ligand like triphenylphosphine (PPh₃, 0.02 mmol, 4 mol%).

-

Solvent Addition: Add 5 mL of a degassed solvent such as 1,4-dioxane.

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the reaction mixture to 120-150 °C for 15-30 minutes.

-

Work-up and Purification: After cooling, the work-up and purification follow the same procedure as described in Protocol 1.

Data Presentation

The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on typical results for structurally similar chloropyrimidines.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 18 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / PPh₃ (4) | K₃PO₄ | Toluene/H₂O | 110 | 12 | 92 |

| 3 | 3-Tolylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | DMF | 120 | 10 | 88 |

| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 24 | 78 |

| 5 | 2-Thienylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Dioxane | 100 | 8 | 95 |

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow

Experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting

-

Low Yield: If the reaction results in a low yield, consider screening different palladium catalysts, ligands, bases, and solvents. Increasing the reaction temperature or time may also be beneficial. The purity of the starting materials and the efficiency of the inert atmosphere are also critical factors.

-

Side Reactions: The formation of side products, such as homocoupling of the boronic acid or dehalogenation of the starting material, can sometimes be observed. The choice of a more selective catalyst system and careful control of the reaction temperature can help to minimize these side reactions.

These application notes and protocols are intended to serve as a comprehensive guide for the successful application of this compound in Suzuki-Miyaura coupling reactions.

Application Notes and Protocols: Nucleophilic Aromatic Substitution of 4-Chloro-6-methyl-2-(methylthio)pyrimidine with Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-6-methyl-2-(methylthio)pyrimidine is a versatile heterocyclic compound widely employed as a key intermediate in the synthesis of a diverse range of biologically active molecules in the pharmaceutical and agrochemical industries. The pyrimidine core is a fundamental scaffold in numerous therapeutic agents, and the strategic functionalization of this ring system is crucial for the development of novel drugs. The presence of a chlorine atom at the C4-position renders the molecule susceptible to nucleophilic aromatic substitution (SNAг), providing a convenient and efficient route for the introduction of various amine functionalities. This modification is instrumental in modulating the physicochemical properties and biological activities of the resulting compounds, making this reaction a cornerstone in medicinal chemistry and drug discovery.

The substitution of the C4-chloro group with primary, secondary, or aromatic amines leads to the formation of 4-amino-6-methyl-2-(methylthio)pyrimidine derivatives. These products serve as precursors for compounds with potential applications as anticancer, antiviral, and antifungal agents, as well as herbicides. The methylthio group at the C2-position and the methyl group at the C6-position also influence the reactivity of the pyrimidine ring and provide additional sites for further chemical transformations.

These application notes provide a comprehensive overview of the nucleophilic aromatic substitution of this compound with a variety of amines, including detailed experimental protocols and a summary of expected outcomes based on available data for structurally related compounds.

Reaction Principle

The nucleophilic aromatic substitution on the this compound ring proceeds via a bimolecular addition-elimination mechanism. The electron-withdrawing nitrogen atoms in the pyrimidine ring activate the C4-position towards nucleophilic attack by an amine. The reaction is initiated by the attack of the amine's lone pair of electrons on the electron-deficient C4 carbon, leading to the formation of a tetrahedral intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized over the pyrimidine ring. In the final step, the chloride ion is eliminated, and the aromaticity of the pyrimidine ring is restored, yielding the corresponding 4-amino-substituted product.

The reaction rate and yield are influenced by several factors, including the nucleophilicity of the amine, the reaction temperature, the solvent, and the presence of a base to neutralize the hydrogen chloride generated during the reaction.

Factors Influencing the Reaction

-

Nucleophilicity of the Amine: The reactivity of the amine is a critical factor. Aliphatic amines, being more nucleophilic than aromatic amines, generally react more readily and under milder conditions. The steric hindrance around the nitrogen atom of the amine can also affect the reaction rate.

-

Reaction Temperature: Higher temperatures are often employed to drive the reaction to completion, especially with less reactive amines such as anilines. However, excessive heat can lead to the formation of side products.

-

Solvent: A variety of polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile, as well as alcohols like ethanol and isopropanol, are commonly used. The choice of solvent can influence the solubility of the reactants and the stability of the intermediate.

-

Base: A base, such as triethylamine (TEA), diisopropylethylamine (DIPEA), or an inorganic base like potassium carbonate (K₂CO₃), is typically added to scavenge the HCl produced during the reaction. This prevents the protonation of the amine nucleophile, which would render it unreactive.

Data Presentation

While specific quantitative data for the reaction of this compound with a wide range of amines is not extensively documented in a single source, the following table provides representative data compiled from reactions on structurally similar chloropyrimidines. This table is intended to illustrate the expected trends in reactivity and yield.

| Amine Nucleophile | Amine Type | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| Morpholine | Secondary Aliphatic | THF | DIPEA | 20 | 12 | ~90 |

| Piperidine | Secondary Aliphatic | Ethanol | K₂CO₃ | Reflux | 6 | High |

| n-Butylamine | Primary Aliphatic | DMF | TEA | 80 | 4 | High |

| Aniline | Primary Aromatic | DMF | K₂CO₃ | 120 | 24 | Moderate to High |

| 4-Methoxyaniline | Primary Aromatic | DMSO | K₂CO₃ | 100 | 18 | High |

| 2-Chloroaniline | Primary Aromatic | DMF | Cs₂CO₃ | 140 | 48 | Moderate |

Disclaimer: The data in this table are illustrative and based on reactions with analogous chloropyrimidines. Actual yields and reaction conditions may vary for this compound and should be optimized for each specific amine.

Experimental Protocols

Below are generalized protocols for the nucleophilic aromatic substitution of this compound with a primary aliphatic amine, a secondary aliphatic amine, and an aromatic amine.

Protocol 1: Reaction with a Primary Aliphatic Amine (e.g., n-Butylamine)

Materials:

-

This compound

-

n-Butylamine (1.2 equivalents)

-

Triethylamine (TEA) (1.5 equivalents)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of this compound (1.0 mmol) in DMF (10 mL) in a round-bottom flask, add triethylamine (1.5 mmol).

-

Add n-butylamine (1.2 mmol) dropwise to the reaction mixture at room temperature.

-

Heat the reaction mixture to 80°C and stir for 4 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

-

After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and pour it into water (50 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 25 mL).

-

Combine the organic layers and wash with brine (2 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-(butylamino)-6-methyl-2-(methylthio)pyrimidine.

Protocol 2: Reaction with a Secondary Aliphatic Amine (e.g., Morpholine)

Materials:

-

This compound

-

Morpholine (1.1 equivalents)

-

Diisopropylethylamine (DIPEA) (1.2 equivalents)

-

Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound (1.0 mmol) in THF (15 mL) in a round-bottom flask and cool the solution to 0°C in an ice bath.

-

Add DIPEA (1.2 mmol) followed by the dropwise addition of morpholine (1.1 mmol).

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Partition the residue between DCM (30 mL) and saturated aqueous sodium bicarbonate solution (20 mL).

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate eluent system) to yield 4-(morpholin-4-yl)-6-methyl-2-(methylthio)pyrimidine.

Protocol 3: Reaction with an Aromatic Amine (e.g., Aniline)

Materials:

-

This compound

-

Aniline (1.5 equivalents)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a sealed reaction vessel, combine this compound (1.0 mmol), aniline (1.5 mmol), and potassium carbonate (2.0 mmol) in DMF (10 mL).

-

Heat the mixture to 120°C and stir for 24 hours. Monitor the reaction by TLC or LC-MS.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate (50 mL) and filter to remove inorganic salts.

-

Wash the filtrate with water (3 x 20 mL) and then with brine (20 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the residue by silica gel column chromatography (e.g., with a hexane/ethyl acetate gradient) to obtain the pure 4-anilino-6-methyl-2-(methylthio)pyrimidine.

Mandatory Visualizations

Caption: General mechanism of the nucleophilic aromatic substitution.

Caption: A typical experimental workflow for the amination reaction.

Caption: Relationship between amine type and reaction reactivity.

Synthesis of 4-Arylpyrimidines: A Detailed Application Note and Protocol Using 4-Chloro-6-methyl-2-(methylthio)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged heterocyclic motif frequently found in a wide array of biologically active compounds, including approved pharmaceuticals and agrochemicals.[1] In particular, 4-arylpyrimidine derivatives have garnered significant attention in medicinal chemistry due to their potent and selective inhibitory activity against various protein kinases. Dysregulation of kinase signaling pathways is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapies. The versatile building block, 4-chloro-6-methyl-2-(methylthio)pyrimidine, serves as a key intermediate for the synthesis of these valuable 4-arylpyrimidine compounds. Its strategic functionalization allows for the introduction of diverse aryl moieties, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.

This application note provides a detailed protocol for the synthesis of 4-aryl-6-methyl-2-(methylthio)pyrimidines via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This robust and versatile method facilitates the formation of a carbon-carbon bond between the pyrimidine core and various arylboronic acids.

Reaction Principle

The Suzuki-Miyaura cross-coupling reaction is a powerful transition-metal-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. In this application, the C-Cl bond at the 4-position of the electron-deficient pyrimidine ring is sufficiently reactive to undergo oxidative addition to a palladium(0) catalyst. The subsequent catalytic cycle involves transmetalation with an arylboronic acid in the presence of a base, followed by reductive elimination to yield the desired 4-arylpyrimidine and regenerate the active palladium(0) species.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, 3-fluorophenylboronic acid)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

-

Base (e.g., Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄))

-

Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or a mixture of Dioxane/Water)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and purification supplies

Procedure:

-

Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (2.0-3.0 eq).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.